7-Fluoro-4-iodobenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3FINS |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
7-fluoro-4-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3FINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H |
InChI Key |
GOSOBIIPQBGXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)SC=N2)I |
Origin of Product |
United States |
Contextualizing Halogenated Heterocycles in Advanced Organic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry. youtube.com When these rings are modified to include one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they are known as halogenated heterocycles. sigmaaldrich.commerckmillipore.com This class of compounds holds significant importance in synthetic and medicinal chemistry.
The introduction of halogens into a heterocyclic ring can profoundly alter its physical, chemical, and biological properties. mdpi.com Halogens are highly electronegative and can act as effective leaving groups in various chemical reactions, making halogenated heterocycles versatile intermediates in organic synthesis. sigmaaldrich.commdpi.com They serve as precursors for the creation of more complex molecules through reactions like cross-coupling, nucleophilic substitution, and lithiation. merckmillipore.com
In medicinal chemistry, the strategic placement of halogens on a heterocyclic core can enhance a drug's efficacy and pharmacokinetic profile. nih.gov Halogenation can influence factors such as:
Lipophilicity: Affecting how easily a molecule can pass through cell membranes.
Metabolic Stability: Making the molecule more resistant to breakdown by enzymes in the body. chemistryviews.org
Binding Affinity: Improving the interaction of the molecule with its biological target. chemistryviews.org
The specific halogen used can also have a significant impact. For instance, fluorine, being the most electronegative element, can form strong bonds and significantly alter the electronic properties of a molecule. chemistryviews.org Iodine, on the other hand, is larger and more polarizable, which can lead to different types of intermolecular interactions. rsc.org
Impact of Halogenation on Heterocyclic Compounds
| Property | Effect of Halogenation |
|---|---|
| Reactivity | Halogens can act as leaving groups, facilitating further chemical transformations. mdpi.com |
| Lipophilicity | Increases the molecule's ability to cross biological membranes. |
| Metabolic Stability | Can block sites of metabolic attack, increasing the drug's half-life. chemistryviews.org |
| Binding Affinity | Can form halogen bonds and other interactions to improve binding to target proteins. |
Rationale for Investigating 7 Fluoro 4 Iodobenzo D Thiazole: Synergistic Halogen Effects
Foundation of Benzothiazole Synthesis
The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry, with a rich history of synthetic methods. These can be broadly categorized into conventional and modern approaches.
Conventional Cyclization and Condensation Reactions
Historically, the synthesis of benzothiazoles has relied heavily on the condensation of 2-aminothiophenols with various electrophilic partners. mdpi.comnih.gov One of the most common methods involves the reaction of 2-aminothiophenol (B119425) with aldehydes, ketones, carboxylic acids, or their derivatives. mdpi.comresearchgate.netcapes.gov.br These reactions typically proceed through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole. organic-chemistry.org
A prevalent strategy is the condensation of 2-aminothiophenol with aldehydes, often facilitated by an acid or a metal catalyst. mdpi.comorganic-chemistry.org For instance, various catalysts like H2O2/HCl, Bi2O3 nanoparticles, and others have been employed to promote this transformation, often with excellent yields. mdpi.com The reaction conditions can be tailored to be environmentally benign, utilizing solvent-free conditions or greener solvents like water. organic-chemistry.orgnih.gov
Another classic approach is the Jacobson-Hugershoff synthesis, which involves the cyclization of N-arylthioamides. While effective, this method often requires harsh conditions.
Table 1: Examples of Catalysts in Conventional Benzothiazole Synthesis
| Catalyst/Reagent | Reactants | Conditions | Yield (%) | Reference |
| H2O2/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temperature | 85-94 | mdpi.com |
| Bi2O3 NPs | 2-Aminothiophenol, Aldehydes | 60 °C | 75-95 | mdpi.com |
| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium, Mild conditions | Good | organic-chemistry.org |
| Phenyltrimethylammonium tribromide | 2-Aminothiols, Benzaldehydes | CH2Cl2, Room Temperature | - | iajpr.com |
Modern Approaches to Benzothiazole Ring Formation
Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods for benzothiazole synthesis. nih.gov These modern approaches often employ transition-metal catalysis, photocatalysis, and one-pot procedures. nih.govresearchgate.net
Transition-metal-catalyzed reactions, such as those using palladium, copper, or ruthenium, have emerged as powerful tools for constructing the benzothiazole ring. organic-chemistry.orgnih.gov For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas is another effective method. nih.gov
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, have gained significant traction. nih.goviajpr.com These methods improve efficiency by avoiding the isolation and purification of intermediates. For instance, a one-pot tandem reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO has been developed to produce benzothiazoles in high yields without the need for an external oxidant. organic-chemistry.org
Microwave-assisted synthesis has also been shown to accelerate the formation of benzothiazoles, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govresearchgate.net
Strategies for Halogen Introduction
The introduction of halogen atoms, such as fluorine and iodine, onto the benzothiazole core is crucial for tuning its properties. The regioselectivity of these halogenation reactions is of paramount importance.
Directed Fluorination Techniques for Heterocycles
The incorporation of fluorine into heterocyclic systems is a key strategy in drug discovery. researchgate.net Direct fluorination methods are particularly attractive. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the direct introduction of fluorine onto aromatic and heterocyclic rings. researchgate.net
Fluorocyclization reactions represent an advanced strategy where fluorination and cyclization occur in a single operation, providing access to complex fluorinated heterocycles. nih.gov These reactions can proceed through either nucleophilic or electrophilic fluorine sources. nih.gov While asymmetric fluorocyclizations are still an emerging area, they hold great promise for the synthesis of chiral fluorinated molecules. nih.gov
Another approach involves the synthesis of fluorinated building blocks that are then used to construct the heterocyclic ring. For example, starting from 2-amino-5-fluorobenzenethiol, a series of reactions can lead to fluorinated benzothiazole derivatives. researchgate.net
Regioselective Iodination Methods
The introduction of iodine onto the benzothiazole ring can be achieved through various methods. Direct iodination using molecular iodine in the presence of an oxidizing agent is a common approach. organic-chemistry.org For instance, iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines can produce 2-substituted benzothiazoles. organic-chemistry.org
Regioselectivity can be a challenge in the direct iodination of benzothiazoles. However, specific conditions can favor the formation of certain isomers. For example, direct iodination of electron-deficient benzothiazoles under strongly acidic and oxidizing conditions can lead to the formation of 4,7-diiodobenzothiazoles, a substitution pattern that is not typically favored in electrophilic aromatic substitution reactions. iaea.org
Palladium-catalyzed C-H functionalization offers a powerful and regioselective method for the iodination of benzothiazoles. chemrxiv.orgchemrxiv.org This strategy allows for the direct coupling of benzothiazole with iodo(hetero)arenes. chemrxiv.orgchemrxiv.org
Sequential and One-Pot Halogenation Protocols
The synthesis of di- or multi-halogenated benzothiazoles often requires sequential halogenation steps. One-pot sequential reactions, where halogenation is followed by another transformation, such as a cross-coupling reaction, are highly efficient. acs.org For example, a one-pot sequential iodination followed by a Suzuki cross-coupling reaction has been developed. acs.org
In the context of synthesizing this compound, a plausible strategy would involve the synthesis of a 3-fluoroaniline (B1664137) precursor, followed by a sequence of reactions to introduce the thiol group and then cyclize to form the 7-fluorobenzothiazole core. The final step would be a regioselective iodination at the 4-position. Alternatively, a pre-iodinated aniline (B41778) could be used as a starting material.
An in-depth examination of the synthetic routes toward the specific chemical entity this compound reveals a landscape of advanced chemical transformations. The strategic introduction of both fluorine and iodine atoms onto the benzothiazole scaffold requires a nuanced understanding of modern synthetic methodologies, from precision catalysis to the fundamental principles of aromatic substitution. This article focuses exclusively on the key synthetic strategies that enable the construction of this and related halogenated benzothiazoles.
Reactivity and Mechanistic Investigations of 7 Fluoro 4 Iodobenzo D Thiazole
General Reactivity of Halogenated Benzothiazoles
Halogenated benzothiazoles are a class of compounds that exhibit a wide range of chemical reactivity, largely influenced by the nature and position of the halogen substituent on the benzene (B151609) ring. The presence of a halogen atom can significantly alter the electron density of the benzothiazole (B30560) system, thereby affecting its susceptibility to nucleophilic and electrophilic attack. For instance, electron-withdrawing halogens like fluorine can increase the acidity of protons on the ring and facilitate nucleophilic aromatic substitution reactions. nih.gov
The reactivity of the thiazole (B1198619) ring itself is also a key factor. The nitrogen and sulfur heteroatoms influence the electron distribution within the heterocyclic system. The thiazole ring is generally considered to be electron-rich, but the fusion of the benzene ring and the presence of halogen substituents can modulate this characteristic. In some cases, lithiation at the 2-position of the benzothiazole ring can be achieved, opening up pathways for the introduction of various electrophiles. ambeed.com
The position of the halogen is crucial in determining the outcome of reactions. Halogens at different positions on the benzothiazole ring will exhibit different levels of reactivity towards substitution and coupling reactions, a principle that is fundamental to the strategic design of complex molecules.
Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in 7-Fluoro-4-iodobenzo[d]thiazole is the more reactive of the two carbon-halogen bonds. The lower bond strength of the C-I bond compared to the C-F bond makes it the preferred site for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and reductive dehalogenation.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution of the iodine atom in aryl iodides can be challenging, the presence of the activating benzothiazole ring system can facilitate such reactions under specific conditions. The electron-withdrawing nature of the fused thiazole ring and the fluorine substituent can enhance the electrophilicity of the carbon atom attached to the iodine, making it more susceptible to attack by strong nucleophiles.
The kinetics and mechanisms of nucleophilic substitution on halogenated thiazoles have been studied, revealing that the thiazole system is highly sensitive to the effects of substituents. rsc.org High positive ρ values in Hammett plots indicate a significant buildup of negative charge in the transition state, suggesting a Meisenheimer-like intermediate is involved in the substitution process. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The carbon-iodine bond at the 4-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl linkages. The synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates has been achieved using Suzuki cross-coupling reactions with bromo-substituted quinazolines and boronic acid pinacol (B44631) esters. mdpi.com Effective conditions often involve a palladium catalyst like Pd(dppf)Cl₂, a base such as sodium carbonate, and sometimes a phase-transfer catalyst to facilitate the reaction between different phases. mdpi.com
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl alkynes.
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a versatile method for the formation of substituted alkenes.
The general applicability of palladium-catalyzed cross-coupling reactions extends to various heterocyclic systems, including azaindoles, where C-N and C-O bond formation can be achieved with amides, amines, and phenols. beilstein-journals.org The choice of ligand, base, and solvent is crucial for optimizing these transformations. beilstein-journals.org The development of water-based micellar catalysis for palladium-coupling reactions represents a significant advancement towards more sustainable chemical processes. youtube.com
A facile and efficient synthesis of 7-iodobenzo[b]furan derivatives has been described via a highly regioselective tandem α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes and benzylketones, highlighting the utility of iodinated precursors in palladium-catalyzed domino reactions. nih.govnih.gov
| Reaction | Catalyst System | Coupling Partner | Product Type |
| Suzuki | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Boronic acid/ester | Biaryl |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne | Aryl alkyne |
| Heck | Pd catalyst, base | Alkene | Substituted alkene |
Reductive Dehalogenation Strategies
Reductive dehalogenation offers a method for the selective removal of the iodine atom, leaving the fluorine atom intact. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reducing systems. This reaction is synthetically useful for preparing the corresponding 7-fluorobenzothiazole, which can be a valuable building block for further derivatization or as a target molecule itself.
Reactions Involving the Carbon-Fluorine Bond
The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-iodine bond, making it much less reactive towards nucleophilic substitution and oxidative addition in palladium-catalyzed reactions under standard conditions. However, the presence of the fluorine atom has a profound electronic influence on the reactivity of the entire benzothiazole ring system.
Influence of Fluorine on Ring Reactivity
The strong electron-withdrawing nature of the fluorine atom significantly impacts the electronic properties of the benzothiazole ring. nih.gov This effect is particularly pronounced due to fluorine's high electronegativity. The introduction of fluorine can enhance the biological activities of benzothiazole derivatives, a strategy often employed in medicinal chemistry. nih.govresearchgate.net For instance, the presence of a fluorine atom at the 6-position of a benzothiazole has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov
The fluorination of 2,1,3-benzothiadiazole, a related heterocyclic system, has been shown to have a planarizing effect on the molecule due to short intramolecular S-F contacts. acs.org This can influence crystal packing and charge transport properties in organic electronic materials. acs.org While fluorine is a strong electron-withdrawing group, it can also act as an electron-donating group through its conjugation effect, which can sometimes lead to unexpected changes in electronic properties, such as a blue-shifted UV-vis absorption spectrum. rsc.org
The substitution of a halogen group at the benzothiazole moiety has been shown to enhance the antibacterial activity of certain derivatives. nih.gov Specifically, electron-acceptor atoms like fluorine and chlorine in the benzothiazole ring can enhance antifungal activity. nih.gov
| Property | Influence of Fluorine |
| Ring Electron Density | Decreased due to inductive effect |
| Acidity of Ring Protons | Increased |
| Susceptibility to Nucleophilic Attack | Increased |
| Biological Activity | Often enhanced |
| Molecular Geometry | Can induce planarization |
Activation and Cleavage of the C-F Bond in Specific Transformations
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its high bond dissociation energy presents a significant challenge in organic synthesis. mdpi.com The activation and subsequent transformation of C-F bonds in aromatic fluorides, such as the one present in this compound, is a field of intensive research, offering pathways to novel functionalized molecules. mdpi.comresearchgate.net
The C-F bond at the 7-position of the benzothiazole ring is inherently unreactive. Its cleavage generally requires harsh reaction conditions or, more commonly, the use of transition metal catalysts or metal-free systems. mdpi.comresearchgate.net Catalytic systems can facilitate transformations that would otherwise be thermodynamically or kinetically unfavorable.
Transition Metal-Catalyzed C-F Activation: Transition metal complexes, particularly those involving nickel and palladium, are effective in promoting C-F bond activation. researchgate.net The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. For this compound, the presence of the more reactive C-I bond at the 4-position presents a selectivity challenge. Most transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) would preferentially occur at the C-I bond. C-F activation would typically require conditions where the C-I bond has already reacted or where specialized ligand systems direct the metal to the C-F bond.
Recent advances have shown that specific photocatalytic systems can also reduce robust C-F bonds to generate carbon-centered radicals. nih.gov These radicals can then be trapped in hydrodefluorination (replacement of F with H) or other cross-coupling reactions, offering a milder approach to functionalizing organofluorine compounds. nih.gov
Metal-Free C-F Activation: Transition metal-free methods for C-F bond activation have also been developed. These often rely on strong bases, main-group reagents, or intramolecular assistance. researchgate.net For instance, N-heterocyclic-assisted C-F cleavage has been demonstrated, where coordination to a lithium ion facilitates intramolecular nucleophilic attack, cleaving a nearby C-F bond. researchgate.net While not directly applicable to the parent this compound, derivatization could introduce a directing group to enable such a transformation.
Table 1: Selected Catalytic Approaches for Aromatic C-F Bond Activation
| Catalytic System | Type of Transformation | General Conditions | Ref. |
|---|---|---|---|
| Palladium/Nickel Complexes | Cross-Coupling, Borylation | Ligand, Base, High Temperature | mdpi.comresearchgate.net |
| Organic Photoredox Catalysts | Hydrodefluorination, Cross-Coupling | Visible Light, H-donor/Coupling Partner | nih.gov |
| Lithium Amides (e.g., LDA) | Aryne Formation | Strong Base, Aprotic Solvent | researchgate.net |
Electrophilic Reactivity of the Benzothiazole Ring with Directed Effects from Halogens
The electrophilic substitution pattern of this compound is governed by the combined electronic effects of the fused thiazole ring and the two halogen substituents on the benzene moiety. The benzothiazole system itself is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack compared to benzene. wikipedia.org
The substituents on the benzene ring further modulate this reactivity. Halogens exert a dual electronic effect: they are deactivating through their electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to their electron-donating resonance effect (+R), where they can donate a lone pair of electrons to the aromatic ring. libretexts.org
In this compound, the directing effects are as follows:
4-Iodo substituent: Directs incoming electrophiles to the ortho position (C5) and the para position (C7). However, the C7 position is already occupied by fluorine.
7-Fluoro substituent: Directs incoming electrophiles to its ortho positions (C6 and the junction carbon C7a) and its para position (C5).
Electrophilic substitution can also occur on the thiazole ring, typically at the C2 position if it is unsubstituted. However, in most benzothiazole syntheses, this position is already functionalized. organic-chemistry.org Assuming an unsubstituted C2, electrophilic attack would still be disfavored compared to substitution on the benzene ring under many conditions.
Table 2: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Fused Thiazole | - | Inductive (-I), Resonance (-M) | Deactivating |
| Iodine | C4 | Inductive (-I), Resonance (+R) | Ortho, Para (to C5, C7) |
Oxidation and Reduction Pathways of the Benzothiazole Heterocycle
The benzothiazole heterocycle can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment of benzothiazole derivatives with strong oxidants can lead to the formation of sulfoxides or sulfones. However, a more complex reaction pathway involving oxidative ring-opening has been reported. scholaris.ca When benzothiazole derivatives are treated with magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent, they undergo an oxidative ring-opening to yield acylamidobenzene sulfonate esters. scholaris.cascholaris.ca The reaction is thought to proceed through the initial opening of the thiazole ring, followed by oxidation of the resulting thiol intermediate. scholaris.caresearchgate.net
In the gas phase, benzothiazole is subject to oxidation by hydroxyl (OH) radicals, a key process in atmospheric chemistry. nih.gov This reaction primarily involves the attack of the OH radical on the benzene portion of the molecule, leading to the formation of various hydroxybenzothiazole isomers (4-, 5-, 6-, and 7-hydroxybenzothiazole). nih.gov A smaller fraction of the reaction involves attack on the C2-H of the thiazole ring. nih.gov
Reduction: Information specifically on the reduction of this compound is scarce in the literature. However, based on general principles, the C-I bond is the most likely site for reduction. Catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) or treatment with reducing agents like zinc dust in acetic acid would likely lead to reductive deiodination, yielding 7-fluorobenzo[d]thiazole. Reduction of the thiazole ring itself is more difficult and would require stronger reducing agents, potentially leading to cleavage of the C-S or C-N bonds under forcing conditions.
Table 3: Products of Benzothiazole Oxidation
| Oxidant/Conditions | Key Intermediate(s) | Major Product(s) | Ref. |
|---|---|---|---|
| MMPP, Alcohol | Thiol, Sulfinic Ester | Acylamidobenzene Sulfonate Ester | scholaris.caresearchgate.net |
Role of Halogen Bonding in Intermolecular Interactions and Reactivity
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. ijres.org This occurs due to an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of its covalent bond. polimi.it The strength of this interaction generally follows the order I > Br > Cl >> F. ijres.org
The this compound molecule is uniquely structured to participate in strong halogen bonding. The iodine atom at the C4 position is an excellent halogen bond donor. nih.gov Crucially, the strength of the σ-hole on a halogen is significantly enhanced when the atom is bonded to an electron-withdrawing group. nih.gov In this molecule, the electron-withdrawing nature of the benzothiazole ring system and, importantly, the highly electronegative fluorine atom at the C7 position, will polarize the C-I bond and increase the magnitude of the positive σ-hole on the iodine atom. nih.gov This makes the iodine in this compound a particularly effective halogen bond donor.
This strong directional interaction can play a critical role in the solid-state structure, directing the self-assembly of molecules into well-defined supramolecular architectures. The iodine atom would preferentially interact with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the thiazole ring or potentially the fluorine atom, although N···I interactions are generally more favorable.
In solution, halogen bonding can influence reactivity by pre-organizing reactants or stabilizing transition states. For example, a reaction involving a Lewis basic substrate could be accelerated or directed by the formation of a halogen bond with the iodine atom of this compound, effectively acting as a form of organocatalysis. nih.gov
Table 4: Properties of Halogen Bonding in this compound
| Feature | Description | Consequence for the Molecule | Ref. |
|---|---|---|---|
| Halogen Bond Donor | Iodine atom at C4 | Primary site for halogen bonding interactions. | ijres.orgnih.gov |
| Halogen Bond Acceptor | Nitrogen atom of the thiazole ring | Potential site for intermolecular interaction. | polimi.it |
| σ-Hole | Region of positive electrostatic potential on the iodine atom. | Enhanced by the electron-withdrawing fluorine and benzothiazole ring. | polimi.itnih.gov |
| Interaction Strength | Strong and directional. | Influences crystal packing and can mediate molecular recognition in solution. | ijres.orgnih.gov |
Advanced Theoretical and Computational Investigations of 7 Fluoro 4 Iodobenzo D Thiazole
Simulation of Spectroscopic Properties
Vibrational Spectroscopy Simulations (IR, Raman)
Computational simulations of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, are powerful tools for understanding the molecular structure and bonding of 7-Fluoro-4-iodobenzo[d]thiazole. These simulations are typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. nih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the harmonic vibrational frequencies of the molecule. nih.gov
The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the corresponding atomic motions within the molecule. nih.gov For this compound, key vibrational modes of interest include the C-F stretching frequency, the C-I stretching frequency, and various vibrations associated with the benzothiazole (B30560) ring system. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other real-world effects. nih.gov
Below is a representative table of theoretically predicted vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Benzothiazole Ring | C=N Stretch | 1650-1550 | Medium | Strong |
| C-S Stretch | 750-650 | Medium-Weak | Medium | |
| Aromatic C-H Stretch | 3100-3000 | Weak | Strong | |
| Fluoro Substituent | C-F Stretch | 1250-1050 | Strong | Weak |
| Iodo Substituent | C-I Stretch | 600-500 | Strong | Medium |
Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups. Actual values would be derived from specific DFT calculations.
Substituent Effects Modeling on Reactivity Descriptors
The electronic properties and, consequently, the chemical reactivity of the benzothiazole core are significantly influenced by the presence of the electron-withdrawing fluorine and iodine atoms. Computational modeling allows for a quantitative assessment of these substituent effects through the calculation of various reactivity descriptors. nih.govacs.org
One of the most common approaches involves the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
The table below summarizes the expected effects of the fluoro and iodo substituents on the key reactivity descriptors of the benzothiazole ring.
| Reactivity Descriptor | Effect of Fluoro and Iodo Substituents | Predicted Outcome for this compound |
| HOMO Energy | Lowered due to inductive electron withdrawal | Decreased electron-donating ability compared to unsubstituted benzothiazole |
| LUMO Energy | Lowered due to inductive electron withdrawal | Increased electron-accepting ability, more susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Potentially reduced, affecting electronic transitions | Altered spectroscopic properties and potential for increased reactivity |
| Molecular Electrostatic Potential | Increased positive potential on the aromatic ring, negative potential around the halogen atoms | Enhanced susceptibility of the ring to nucleophilic attack, with halogens acting as sites of negative potential |
Note: The predictions in this table are based on the known electronic effects of halogen substituents on aromatic systems.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations offer a powerful method for exploring the conformational landscape of this compound and understanding how its structure and dynamics are influenced by the surrounding environment, such as different solvents. nih.govbiointerfaceresearch.com MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. nih.gov
By placing the molecule in a simulation box with explicit solvent molecules (e.g., water, ethanol, DMSO), it is possible to observe how intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, affect its preferred conformation and flexibility. researchgate.net The stability of the molecular conformation in different solvents can be assessed by analyzing trajectories for parameters like the Root Mean Square Deviation (RMSD) from an initial structure. nih.gov
These simulations can reveal whether specific conformations are stabilized or destabilized by the solvent, which is crucial for understanding its behavior in solution-phase reactions or biological systems.
The following table illustrates a conceptual analysis of solvent effects on the conformational stability of this compound.
| Solvent | Dielectric Constant | Predominant Intermolecular Forces with Solute | Expected Conformational Effect |
| Water | 78.4 | Hydrogen bonding, dipole-dipole | Potential for specific hydration shells around the nitrogen and fluorine atoms, influencing ring planarity. |
| Ethanol | 24.5 | Dipole-dipole, hydrogen bonding | Similar to water, but with potentially weaker and less structured interactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong dipole-dipole | May favor conformations with a larger overall dipole moment due to its high polarity. |
| Hexane | 1.9 | van der Waals forces | Minimal specific interactions, the molecule is likely to adopt its gas-phase equilibrium conformation. |
Note: This table presents a qualitative prediction of solvent effects based on general principles of solute-solvent interactions.
Potential Applications of Halogenated Benzothiazoles in Advanced Materials Science
Role of Halogenated Heterocycles in Material Design
Halogenated heterocycles are fundamental components in the synthesis of organic materials. merckmillipore.com The introduction of halogens like fluorine and iodine onto a heterocyclic scaffold, such as benzothiazole (B30560), profoundly influences the molecule's chemical reactivity and physical properties. These halogen atoms act as key functionalization points, enabling a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. merckmillipore.com This allows for the precise construction of complex, π-conjugated systems essential for electronic and optoelectronic devices.
Beyond their role as synthetic handles, halogens are crucial in dictating the solid-state arrangement of molecules, a practice known as crystal engineering. nih.govresearchgate.net The specific size, directionality, and electronic nature of halogen atoms are exploited to guide the self-assembly of molecules into well-defined supramolecular architectures. nih.govrsc.org For instance, the iodine atom in 7-Fluoro-4-iodobenzo[d]thiazole can participate in strong, directional non-covalent interactions known as halogen bonds. researchgate.netnih.gov These interactions, analogous to the more familiar hydrogen bonds, are powerful tools for controlling the packing of molecules in the solid state, which in turn governs the material's bulk properties. nih.govnih.gov
Furthermore, halogenation is a proven strategy for modulating the electronic characteristics of heterocyclic compounds. nih.gov The high electronegativity of fluorine, for example, can stabilize molecular orbitals, impacting charge transport and energy levels within a material. nih.gov This deliberate tuning of electronic properties is critical for developing high-performance organic semiconductors. openaccessgovernment.org
Exploration of Unique Electronic Properties for Functional Materials
The benzothiazole ring system is inherently electron-deficient, making it an attractive building block for various optoelectronic applications. researchgate.net The addition of halogen atoms, specifically the combination of fluorine and iodine as in this compound, further enhances these electronic characteristics. Fluorination is a common and effective strategy for improving the electronic properties of π-conjugated materials, often leading to higher performance in devices like organic field-effect transistors and organic photovoltaics. nih.gov
The strong electron-withdrawing nature of the benzothiazole core, amplified by the fluorine substituent, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net This modification can improve air stability and facilitate electron injection in electronic devices. In benzothiazole derivatives, the HOMO is often delocalized on one part of the molecule while the LUMO is localized on the benzothiazole moiety, promoting intramolecular charge transfer (ICT), a crucial process for many optical applications. researchgate.net
The presence of the iodine atom offers another dimension of control. While also electron-withdrawing, its high polarizability can influence intermolecular electronic coupling. Moreover, the C-I bond can be readily converted into other functional groups, allowing this compound to serve as a versatile intermediate for a wide range of electronically active materials, from organic light-emitting diode (OLED) components to advanced semiconductors. google.comnih.goviaea.org Theoretical studies on related benzothiazole derivatives have shown that their geometry and electronic properties are key to their performance in optoelectronic devices. research-nexus.net
Table 1: Calculated Electronic Properties of Representative Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| BBPA | -5.46 | -2.31 | 3.15 |
| BBNA | -5.51 | -2.36 | 3.15 |
| BPVA | -5.70 | -2.85 | 2.85 |
Data sourced from theoretical calculations on benzothiazole derivatives designed for OLEDs. researchgate.net HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.
Integration into Polymeric and Supramolecular Architectures
A key feature of this compound is its potential to form highly ordered structures through non-covalent interactions, particularly halogen bonding. nih.gov The iodine atom acts as a potent halogen bond (XB) donor, capable of forming strong, directional interactions with electron-rich atoms (XB acceptors) like oxygen or nitrogen in adjacent molecules. mdpi.com This interaction is a powerful tool for directing molecular self-assembly and has been used to construct a variety of supramolecular architectures, including 2D sheets and complex frameworks. rsc.orgmdpi.com
The reliability and directionality of the C-I···B halogen bond make it a valuable synthon in crystal engineering, allowing for the predictable construction of solid-state structures. iucr.orgacs.org This control over molecular packing is critical, as the arrangement of molecules in a material dictates its electronic and photophysical properties. By designing molecules that can interact via halogen bonding, researchers can create novel polymeric and supramolecular materials with tailored functions. nih.govresearchgate.net For instance, halogen bonding has been successfully employed to create functional materials like liquid crystals and supramolecular gels. nih.govacs.org
The interplay of halogen bonding with other non-covalent forces, such as π-stacking, can lead to even more complex and functional assemblies. researchgate.net The planar, aromatic structure of the benzothiazole core is conducive to π-π interactions, which, in concert with the directional halogen bonds from the iodine atom, could lead to the formation of robust, highly organized materials from this compound derivatives.
Photophysical Applications
Benzothiazole and its derivatives are well-known for their interesting photophysical properties and are often incorporated into fluorescent dyes and functional optical materials. researchgate.netpsu.edu The introduction of halogens can significantly modify these properties. The heavy iodine atom in this compound can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This "heavy atom effect" is a key principle in designing materials for applications such as phosphorescent OLEDs (PhOLEDs) and photodynamic therapy. nih.gov
Furthermore, the benzothiazole moiety is a recognized electron-accepting unit used in the design of D-π-A-π-D (donor-pi-acceptor-pi-donor) quadrupolar fluorophores. researchgate.netnih.goviaea.org The 4- and 7-positions on the benzothiazole ring are strategic locations for attaching electron-donating groups. Research has shown that 4,7-disubstituted benzothiazoles can exhibit large two-photon absorption cross-sections, making them suitable for applications in bioimaging and optical data storage. researchgate.netnih.goviaea.org The 7-fluoro-4-iodo-benzothiazole scaffold is an ideal precursor for such molecules; the iodine at the 4-position can be readily substituted with a donor group via cross-coupling to create a D-A system.
The fluorescence properties of halogenated organic molecules can be fine-tuned by altering the halogen substituent. nih.gov While iodine substitution sometimes quenches fluorescence, in other systems, halogenation can lead to red-shifted absorption and emission spectra and even increased fluorescence quantum yields. nih.gov Benzothiazole derivatives have been successfully used as the active layer in OLEDs, producing white-light emission. nih.gov The precise combination of fluorine and iodine in this compound offers a unique starting point for developing novel photophysically active materials whose properties can be systematically tuned through synthetic modification.
Table 2: Photophysical Properties of Selected Halogenated Fluorescent Dyes
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| BF₂DBM (Parent) | 393 | 419 | 0.70 |
| F-BF₂DBM | 395 | 422 | 0.81 |
| Cl-BF₂DBM | 400 | 426 | 0.88 |
| Br-BF₂DBM | 401 | 427 | 0.83 |
| I-BF₂DBM | 403 | 429 | 0.03 |
Data for (dibenzoylmethanato)boron difluoride (BF₂DBM) and its para-halogenated derivatives in THF. nih.gov
Future Directions and Emerging Research Avenues for 7 Fluoro 4 Iodobenzo D Thiazole
Development of Novel and Efficient Synthetic Routes
The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet the development of novel, efficient, and sustainable routes to specifically access 7-Fluoro-4-iodobenzo[d]thiazole remains a critical research objective. mdpi.com Current methodologies for analogous structures often rely on the condensation of a substituted 2-aminobenzenethiol with a carbonyl or cyano-containing compound. mdpi.com Future work should focus on optimizing this approach, potentially starting from 2-amino-3-iodo-6-fluorothiophenol.
Another promising avenue is the exploration of metal-free, iodine-catalyzed cascade reactions. nih.govorganic-chemistry.org These reactions can proceed from readily available starting materials like substituted isothiocyanatobenzenes and amines, offering a more sustainable and cost-effective synthetic strategy. organic-chemistry.org Research could adapt these methods to use a precursor such as 1-fluoro-4-isothiocyanato-2-iodobenzene to construct the target molecule in a one-pot process. The optimization of reaction conditions, including solvent choice and the use of molecular oxygen as a green oxidant, would be paramount. organic-chemistry.org
| Potential Synthetic Precursor | Reaction Type | Key Advantages |
| 2-amino-3-iodo-6-fluorothiophenol | Condensation | Direct, well-established for benzothiazoles |
| 1-fluoro-4-isothiocyanato-2-iodobenzene | Iodine-catalyzed cascade | Metal-free, high atom economy, sustainable |
| ortho-haloaniline derivative | Cyclization with sulfur source | Versatile, access to diverse derivatives |
Advanced Computational Studies for Predictive Design and Optimization
Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of this compound before embarking on extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and thermodynamic properties. mdpi.com
A key area of investigation would be the analysis of the Frontier Molecular Orbitals (HOMO-LUMO). mdpi.com The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity. For instance, studies on similar benzothiazoles with trifluoromethyl groups have shown that such electron-withdrawing substituents lower the HOMO-LUMO energy gap, suggesting increased reactivity. mdpi.com Similar calculations for this compound would elucidate the combined electronic influence of the fluorine and iodine atoms.
Furthermore, Molecular Electrostatic Potential (MEP) surface analysis can identify the electron-rich and electron-poor regions of the molecule. nih.gov This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions, which are vital for its role in supramolecular chemistry and as a potential bioactive agent.
Exploration of Cascade Reactions and Multicomponent Syntheses
Once an efficient synthesis of this compound is established, its potential as a building block in more complex molecular architectures can be explored. The benzothiazole core is a versatile scaffold, and the presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.gov
Future research should focus on designing one-pot cascade or multicomponent reactions where this compound acts as a key synthon. For example, a sequence involving an initial N-alkylation or amination at the benzothiazole nitrogen, followed by a palladium-catalyzed cross-coupling at the C4-iodo position, could rapidly generate libraries of highly functionalized derivatives. Such strategies are highly efficient for quickly building molecular complexity from a single, versatile starting material. researchgate.net
Investigation of Synergistic Effects of Multiple Halogenation Patterns
The dual halogenation pattern of this compound is perhaps its most intriguing feature. Fluorine and iodine impart distinct and potentially synergistic properties. Fluorine is known to enhance metabolic stability and binding affinity in drug candidates by acting as a hydrogen bond acceptor. nih.govresearchgate.net Conversely, the large, polarizable iodine atom is an excellent halogen bond donor and its substitution can significantly impact lipophilicity and binding interactions. acs.orgnih.gov
Emerging Roles in Supramolecular Chemistry and Self-Assembly
The directional and tunable nature of the halogen bond has made it a powerful tool in crystal engineering and supramolecular chemistry. acs.orgbohrium.com The iodine atom at the 4-position of the benzothiazole ring makes this molecule an ideal candidate for use as a halogen bond donor. The electrophilic region on the iodine atom can form strong, directional interactions with Lewis bases (e.g., nitrogen or oxygen atoms) in other molecules, directing their assembly into predictable supramolecular architectures like chains, sheets, or woven fabrics. acs.orgmdpi.com
Future research should explore the self-assembly of this compound and its co-crystallization with various halogen bond acceptors. The presence of the 7-fluoro group could add another layer of control, participating in weaker hydrogen bonding interactions that could further guide the formation of complex, functional superstructures. nih.gov This could lead to the development of novel materials, such as covalent organic frameworks (COFs) with tailored porosity for applications like iodine capture, or advanced liquid crystals. researchgate.net The study of how the interplay between strong halogen bonds (C-I···N/O) and weaker hydrogen bonds (C-H···F) dictates the final solid-state structure will be a particularly rich field of inquiry.
Q & A
Q. What is the significance of the thiazole core in 7-Fluoro-4-iodobenzo[d]thiazole for pharmacological applications?
The thiazole ring is a privileged scaffold in medicinal chemistry due to its aromaticity, electron-rich nature, and ability to participate in hydrogen bonding and π-π interactions. Thiazole derivatives, including this compound, are associated with diverse bioactivities such as anticancer, antimicrobial, and neuroprotective properties. For example, benzo[d]thiazole analogs have shown cytotoxicity against lung cancer cell lines (A549) by inducing apoptosis and altering cellular morphology . The fluorine and iodine substituents enhance metabolic stability and modulate electronic properties, making the compound a promising candidate for structure-activity relationship (SAR) studies .
Q. What are the common synthetic routes for preparing this compound derivatives?
A typical synthesis involves multi-step reactions starting with halogenated aniline precursors. For example:
- Step 1 : 3-Chloro-4-fluoroaniline is reacted with chloroacetyl chloride in ethanol under reflux to form an intermediate chloroacetamidobenzothiazole (yield: ~65%) .
- Step 2 : Iodination at the 4-position using iodine monochloride (ICl) in acetic acid.
- Step 3 : Functionalization of the thiazole ring via Suzuki coupling or nucleophilic aromatic substitution to introduce diverse substituents . Key challenges include controlling regioselectivity during iodination and minimizing side reactions.
Q. How is the structure of this compound validated experimentally?
Characterization relies on:
- Spectroscopy :
- ¹H-NMR : Aromatic protons appear as singlets at δ 8.4–8.6 ppm, while NH protons resonate at δ 10–12 ppm .
- IR : Stretching bands at ~3454 cm⁻¹ (NH) and ~1637 cm⁻¹ (C=O) confirm functional groups .
- Chromatography : HPLC with retention time matching against reference compounds ensures purity .
- Elemental Analysis : C, H, N, and halogen content are verified to confirm stoichiometry .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Methodological approaches include:
- SAR Studies : Systematically vary substituents (e.g., replace iodine with bromine) and test cytotoxicity against standardized cell lines (e.g., NCI-60 panel) .
- Computational Modeling : Use DFT analysis (e.g., B3LYP/6-31+G(d)) to correlate HOMO/LUMO levels with activity. For instance, electron-withdrawing groups like fluorine lower HOMO energy, enhancing DNA intercalation potential .
- Morphological Assays : Evaluate changes in cell membrane integrity (e.g., via fluorescence microscopy) to distinguish cytostatic vs. cytotoxic effects .
Q. What strategies optimize the synthetic yield of this compound under solvent-free conditions?
Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) improves atom economy and reduces reaction time. Key parameters:
- Temperature : 80–100°C to balance reactivity and decomposition.
- Catalyst Loading : 10 mol% Eaton’s reagent maximizes cyclization efficiency .
- Workup : Precipitation in ice-water followed by column chromatography (silica gel, hexane/EtOAc) yields pure product (>90% purity) .
Q. How do electronic properties of this compound influence its interaction with biological targets?
The electron-withdrawing fluorine and iodine substituents:
- Lower HOMO Energy : Enhances stability against oxidative metabolism.
- Increase Lipophilicity : Improves membrane permeability (logP ~2.5–3.0) .
- Modulate Binding : Iodine’s polarizability facilitates halogen bonding with protein residues (e.g., in kinase ATP-binding pockets) . Experimental validation via X-ray crystallography or molecular docking (e.g., AutoDock Vina) can map interactions with targets like c-MYC G-quadruplex DNA .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of iodine in thiazole-mediated DNA damage using comet assays or γ-H2AX staining .
- Hybrid Scaffolds : Incorporate triazole or selenazole moieties to enhance binding diversity .
- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
